1-[5-(2-naphthyloxy)pentyl]piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(5-naphthalen-2-yloxypentyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO/c1-5-13-21(14-6-1)15-7-2-8-16-22-20-12-11-18-9-3-4-10-19(18)17-20/h3-4,9-12,17H,1-2,5-8,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIBHSGUPMWLFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCCCOC2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 5 2 Naphthyloxy Pentyl Piperidine and Analogues
General Synthetic Strategies for Aryloxyalkylpiperidines
The synthesis of aryloxyalkylpiperidines typically follows a convergent approach where the aryloxy and the piperidine (B6355638) moieties are synthesized separately and then coupled, or a linear approach where the piperidine ring is appended to a pre-formed aryloxyalkyl chain.
Nucleophilic Substitution Reactions for Pentyl Chain Introduction
The ether linkage in aryloxyalkylpiperidines is most commonly formed via a Williamson ether synthesis. nih.gov This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of synthesizing 1-[5-(2-naphthyloxy)pentyl]piperidine, this can be achieved in two primary ways:
Route A: Reaction of a Naphthoxide with a Halogenated Pentylpiperidine: In this approach, 2-naphthol (B1666908) is deprotonated with a suitable base, such as sodium hydroxide (B78521) or potassium hydroxide, to form the corresponding naphthoxide ion. spectrabase.comnist.gov This highly nucleophilic species then reacts with a pre-formed 1-(5-halopentyl)piperidine (where halo is typically bromo or chloro) in an SN2 reaction to yield the final product. nih.gov The choice of solvent for this reaction is typically a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the SN2 mechanism.
Route B: Reaction of a Halogenated Naphthyl Ether with Piperidine: Alternatively, the synthesis can proceed by first attaching the pentyl chain to the naphthol. 2-Naphthol is reacted with a 1,5-dihalopentane (e.g., 1,5-dibromopentane) under basic conditions. researchgate.net This reaction can sometimes lead to a mixture of the desired mono-substituted product, 2-(5-halopentyloxy)naphthalene, and a di-substituted byproduct. The resulting 2-(5-halopentyloxy)naphthalene can then be reacted with piperidine, which acts as a nucleophile to displace the terminal halide and form this compound.
The Williamson ether synthesis is generally favored for its reliability and the commercial availability of the starting materials. nih.gov The reaction conditions, such as temperature and reaction time, can be optimized to maximize the yield and minimize side reactions.
Approaches for Piperidine Ring Formation and Functionalization
The piperidine moiety is a common structural motif in many pharmaceuticals and can be synthesized through various methods. researchgate.net For the synthesis of this compound, the most direct approach involves the use of pre-formed piperidine. However, in the synthesis of more complex analogues, the piperidine ring itself may need to be constructed or functionalized.
General methods for piperidine synthesis include:
Catalytic Hydrogenation of Pyridine (B92270) Derivatives: Substituted pyridines can be reduced to the corresponding piperidines using various catalysts such as platinum, palladium, or nickel under hydrogen pressure. nih.gov This method is effective for producing a wide range of substituted piperidines.
Cyclization of Acyclic Precursors: Piperidines can be formed by the cyclization of linear molecules containing the appropriate functional groups. For instance, the reductive amination of a δ-amino aldehyde or ketone can lead to the formation of a piperidine ring. researchgate.net Another approach involves the cyclization of 1,5-dihalides with a primary amine. nih.gov
Functionalization of Pre-existing Piperidine Rings: The piperidine ring can be functionalized at various positions to introduce different substituents. For example, N-alkylation of piperidine is a common method to introduce side chains, as is the case in the synthesis of this compound from piperidine and 2-(5-halopentyloxy)naphthalene. Other positions on the ring can also be functionalized depending on the desired analogue. rsc.org
Specific Synthetic Routes to this compound
A practical and efficient synthesis of this compound can be achieved through a two-step process, combining the Williamson ether synthesis with a subsequent nucleophilic substitution.
Step 1: Synthesis of 2-(5-Bromopentyloxy)naphthalene
The first step involves the formation of the ether linkage. 2-Naphthol is reacted with a molar excess of 1,5-dibromopentane (B145557) in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like acetone (B3395972) or DMF. The use of an excess of the dihaloalkane favors the mono-alkylation product. The reaction mixture is typically heated to reflux to ensure the completion of the reaction. After the reaction, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is then purified, for example by column chromatography, to isolate the pure 2-(5-bromopentyloxy)naphthalene.
Step 2: Synthesis of this compound
In the second step, the previously synthesized 2-(5-bromopentyloxy)naphthalene is reacted with piperidine. The reaction is typically carried out in a polar solvent such as acetonitrile or DMF, and often in the presence of a base like potassium carbonate to neutralize the hydrobromic acid formed during the reaction. The mixture is heated to drive the reaction to completion. After cooling, the reaction mixture is worked up by partitioning between an organic solvent and water. The organic layer is then washed, dried, and the solvent is evaporated to yield the crude product. Final purification by column chromatography or crystallization affords the pure this compound.
The following table summarizes the reactants and general conditions for this synthetic route.
| Step | Reactant 1 | Reactant 2 | Reagent/Catalyst | Solvent | General Conditions | Product |
|---|---|---|---|---|---|---|
| 1 | 2-Naphthol | 1,5-Dibromopentane | K2CO3 | Acetone or DMF | Reflux | 2-(5-Bromopentyloxy)naphthalene |
| 2 | 2-(5-Bromopentyloxy)naphthalene | Piperidine | K2CO3 | Acetonitrile or DMF | Heating | This compound |
Characterization Techniques for Synthesized Compounds (Focus on Structural Confirmation)
The structural confirmation of the synthesized this compound and its intermediates is crucial and is achieved through a combination of modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
1H NMR: This technique provides detailed information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the 1H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the naphthalene (B1677914) ring, the methylene (B1212753) protons of the pentyl chain, and the methylene protons of the piperidine ring. chemicalbook.commdpi.com The integration of the signals would correspond to the number of protons in each group, and the splitting patterns (e.g., triplets, multiplets) would provide information about adjacent protons.
13C NMR: This technique provides information about the carbon skeleton of the molecule. The 13C NMR spectrum of the target compound would display distinct signals for each unique carbon atom, including the aromatic carbons of the naphthalene ring, the aliphatic carbons of the pentyl chain, and the carbons of the piperidine ring. chemicalbook.comnist.gov The chemical shifts of these signals are indicative of the type of carbon atom (e.g., aromatic, aliphatic, attached to oxygen or nitrogen).
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight. nist.gov Analysis of the fragmentation pattern can help to confirm the presence of the naphthyloxy and piperidinyl moieties.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-O-C stretching of the ether linkage, C-H stretching and bending of the aromatic and aliphatic parts, and C-N stretching of the tertiary amine.
The combination of these techniques provides unambiguous evidence for the structure and purity of the synthesized this compound.
In Vitro Pharmacological Profiling
Histamine (B1213489) H3 Receptor Binding Affinity Studies
The affinity of 1-[5-(2-naphthyloxy)pentyl]piperidine for the histamine H3 receptor (H3R) has been quantified through radioligand binding assays, a standard method for determining the binding potential of a ligand to a receptor.
In a study evaluating a series of 1- and 2-naphthyloxy derivatives, the binding affinity of these compounds for the histamine H3 receptor was determined. nih.gov While detailed data for the 2-naphthyloxy isomer is part of a broader series evaluation, a closely related analog, 1-(5-(naphthalen-1-yloxy)pentyl)piperidine, demonstrated a high affinity for the H3 receptor with a Ki value of 53.9 nM. nih.gov Most compounds in this naphthyloxy series exhibited Ki values below 100 nM, indicating potent interaction with the H3 receptor. nih.gov It is a common finding that such piperidine (B6355638) derivatives show high affinity for the human H3 receptor. nih.gov
Table 1: Histamine H3 Receptor Binding Affinity of Naphthyloxyalkylpiperidine Analogs
| Compound | Receptor | Ki (nM) |
|---|---|---|
| 1-(5-(naphthalen-1-yloxy)pentyl)piperidine | Histamine H3 | 53.9 nih.gov |
| 1-(5-(naphthalen-1-yloxy)pentyl)azepane | Histamine H3 | 21.9 nih.gov |
Functional assays are crucial to determine the nature of the interaction of a ligand with its receptor. For G protein-coupled receptors like the H3 receptor, cAMP accumulation assays are frequently employed. The antagonist or inverse agonist activity of a compound at the H3 receptor is demonstrated by its ability to counteract the inhibitory effect of an agonist (like R-α-methylhistamine) on forskolin-stimulated cAMP production. nih.gov
For a potent analog in the naphthyloxy series, 1-(5-(naphthalen-1-yloxy)pentyl)azepane, its antagonist behavior was confirmed in a cAMP assay, yielding an IC50 value of 312 nM. nih.gov Studies on similar piperidine-based compounds have consistently classified them as H3R antagonists/inverse agonists based on their ability to reverse the agonist-induced inhibition of cAMP production. nih.gov This functional profile is a characteristic feature of many non-imidazole H3 receptor ligands containing a piperidine moiety. nih.gov
Evaluation of Selectivity Against Other Histamine Receptors
To be a viable research tool or a potential therapeutic agent, a compound must exhibit selectivity for its target receptor over other related receptors.
The selectivity of piperidine-based H3R ligands against the histamine H1 receptor is a critical parameter. For a related high-affinity H3R antagonist, the binding affinity for the human H1 receptor was found to be very low, with a Ki value greater than 10,000 nM. ugr.es This indicates a significant selectivity for the H3 receptor over the H1 receptor.
Similarly, selectivity against the histamine H4 receptor is important. For a comparable piperidine-containing H3R antagonist, the binding affinity for the human H4 receptor was also negligible, with a Ki value exceeding 10,000 nM. ugr.es This high degree of selectivity is a desirable characteristic for compounds targeting the H3 receptor. researchgate.net
Table 2: Selectivity Profile of a Representative Piperidine-Based H3R Antagonist
| Receptor | Ki (nM) |
|---|---|
| Histamine H1 | > 10,000 ugr.es |
| Histamine H2 | > 10,000 ugr.es |
| Histamine H4 | > 100,000 ugr.es |
Interaction with Other Neurotransmitter Receptors and Enzymes
Beyond the histamine receptor family, the interaction of this compound and related compounds with other neurotransmitter systems has been explored, revealing a potential for dual-target activity.
Notably, the piperidine moiety has been identified as a crucial structural feature for affinity at sigma-1 (σ1) receptors, in addition to the H3 receptor. nih.govpolimi.it Several studies have shown that piperidine derivatives can exhibit high affinity for the σ1 receptor. nih.govpolimi.it For instance, a compound with a similar structural backbone displayed a Ki of 4.41 nM at the σ1 receptor and 67.9 nM at the sigma-2 (σ2) receptor, demonstrating a preference for the σ1 subtype. nih.gov This dual affinity for H3 and σ1 receptors is a subject of ongoing research for its potential implications. nih.gov
In terms of metabolic enzymes, a study on related naphthyloxy derivatives, including 1-(5-(naphthalen-1-yloxy)pentyl)piperidine, showed a weak inhibition of CYP3A4 activity. nih.gov
Cholinesterase Enzyme Inhibition (e.g., AChE, BuChE)
For instance, a series of N-benzylpiperidine derivatives have been evaluated for their AChE inhibitory activity. One such compound, 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride, demonstrated potent, mixed-type inhibition of AChE. nih.gov Similarly, certain phenoxyethyl piperidine derivatives have been found to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, exhibiting a mixed-type inhibitory behavior. nih.gov The inhibitory potential of these compounds underscores the importance of the piperidine moiety in designing cholinesterase inhibitors.
Table 1: Cholinesterase Inhibition by Structurally Related Piperidine Derivatives Data for illustrative purposes based on related compounds.
| Compound | Target Enzyme | Inhibition Type | IC₅₀ / Kᵢ |
|---|---|---|---|
| 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride | AChE | Mixed | Data not specified |
| Phenoxyethyl piperidine derivatives | AChE | Mixed | Data not specified |
| Donepezil (Reference) | AChE | Not specified | 0.6 ± 0.05 µM |
GABA Transporter Inhibition
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its reuptake is mediated by GABA transporters (GATs). acs.org Inhibition of GATs can potentiate GABAergic neurotransmission, a mechanism relevant to conditions like epilepsy and neuropathic pain. acs.orgnih.gov The inhibitory activity of this compound on GABA transporters has not been specifically reported. However, research on derivatives of the GABA uptake inhibitor tiagabine, which feature a piperidine ring, has identified compounds with selectivity for different GAT subtypes. nih.govmdpi.com For example, 1-(3-(9H-carbazol-9-yl)-1-propyl)-4-(2-methoxyphenyl)-4-piperidinol was found to be a potent and selective inhibitor of the mouse GAT2 subtype. mdpi.com
Table 2: GABA Transporter Inhibition by a Structurally Related Piperidine Derivative Data for illustrative purposes based on a related compound.
| Compound | Target Transporter | Kᵢ (µM) | Selectivity |
|---|---|---|---|
| 1-(3-(9H-carbazol-9-yl)-1-propyl)-4-(2-methoxyphenyl)-4-piperidinol | mGAT2 | 1.4 ± 0.3 | >10-fold vs mGAT1, mGAT3, mGAT4 |
| Tiagabine (Reference) | mGAT1 | 0.11 ± 0.02 | High |
Dopamine Receptor Binding (D2L, D4.2)
Dopamine receptors, particularly the D2-like subfamily (D2, D3, and D4), are primary targets for antipsychotic medications. nih.gov A study on N-(piperidin-4-yl)-naphthamides, which share the naphthyl and piperidine moieties with the compound of interest, revealed high selectivity for the D4.2 receptor over the D2L receptor. nih.gov In the 2-naphthamide (B1196476) series, a high D4.2 over D2L selectivity was maintained. nih.gov This suggests that the naphthyl group can confer significant D4 receptor affinity and selectivity.
Table 3: Dopamine Receptor Binding Affinities of Related Naphthamide Derivatives Data for illustrative purposes based on related compounds.
| Compound Series | Target Receptor | Binding Affinity (Kᵢ) | Selectivity |
|---|---|---|---|
| 1-Naphthamides | D4.2 | High | High over D2L |
| 2-Naphthamides | D4.2 | High | High over D2L |
Serotonin (B10506) Receptor Binding (5-HT2A)
The serotonin 2A (5-HT2A) receptor is a key target for a variety of neuropsychiatric drugs, including atypical antipsychotics and antidepressants. mdpi.comnuvisan.com In the aforementioned study on N-(piperidin-4-yl)-naphthamides, the 2-naphthamide series exhibited increased affinity for the 5-HT2A receptor compared to the 1-naphthamide (B1198061) series. nih.gov Certain 2-naphthamides with specific substitutions were identified as mixed D4.2/5-HT2A ligands. nih.gov The functional activity of these compounds at both D4.2 and 5-HT2A receptors was determined to be antagonistic. nih.gov
Table 4: Serotonin 5-HT2A Receptor Binding of Related Naphthamide Derivatives Data for illustrative purposes based on related compounds.
| Compound Series | Target Receptor | Binding Affinity | Functional Activity |
|---|---|---|---|
| 2-Naphthamides | 5-HT2A | Increased | Antagonist |
Sigma Receptor Ligand Activity
Sigma receptors, particularly the sigma-1 subtype, are intracellular chaperone proteins involved in a range of cellular functions and are considered therapeutic targets for various neurological disorders. nih.govmercell.com Research on phenoxyalkylpiperidines has highlighted their potential as high-affinity sigma-1 receptor ligands. researchgate.net For instance, N-[(4-methoxyphenoxy)ethyl]piperidines demonstrated nanomolar affinity for the sigma-1 receptor. researchgate.net The structural similarity of the phenoxyalkylpiperidine scaffold to this compound suggests that the latter may also exhibit significant affinity for sigma receptors.
Table 5: Sigma-1 Receptor Binding Affinities of Related Phenoxyalkylpiperidines Data for illustrative purposes based on related compounds.
| Compound Series | Target Receptor | Binding Affinity (Kᵢ) |
|---|---|---|
| N-[(4-methoxyphenoxy)ethyl]piperidines | Sigma-1 | 0.89–1.49 nM |
| N-[(4-chlorophenoxy)ethyl]piperidines | Sigma-1 | 0.34–1.18 nM |
Monoamine Oxidase B (MAO B) Inhibition
Monoamine oxidase B (MAO-B) is an enzyme responsible for the degradation of several key neurotransmitters, and its inhibition is a therapeutic strategy for Parkinson's disease and depression. nih.govnih.gov While direct data on this compound is unavailable, studies on piperine, an alkaloid containing a piperidine ring, have shown inhibitory effects on both MAO-A and MAO-B, with a preference for MAO-B. nih.gov More recent research on pyridazinobenzylpiperidine derivatives has identified potent and selective MAO-B inhibitors, with some compounds exhibiting IC₅₀ values in the low micromolar to nanomolar range. nih.govresearchgate.net
Table 6: MAO-B Inhibition by Structurally Related Piperidine-Containing Compounds Data for illustrative purposes based on related compounds.
| Compound | Target Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type |
|---|---|---|---|---|
| Piperine | MAO-B | 7.0 | 3.19 ± 0.5 | Competitive |
| Pyridazinobenzylpiperidine Derivative (S5) | MAO-B | 0.203 | 0.155 ± 0.050 | Competitive, Reversible |
In Vitro Metabolic Stability Assessment
While specific metabolic stability data for this compound is not published, a hypothetical assessment would involve incubating the compound with human and other species' liver microsomes. researchgate.net The results would indicate whether the compound is rapidly or slowly metabolized, providing insights into its likely in vivo clearance. For example, a short in vitro half-life would suggest rapid clearance in the body, potentially leading to low bioavailability after oral administration.
Table 7: Illustrative In Vitro Metabolic Stability Parameters This table presents a hypothetical assessment for illustrative purposes.
| Compound | Test System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|---|
| This compound | Human Liver Microsomes | Data not available | Data not available |
| This compound | Rat Liver Microsomes | Data not available | Data not available |
Microsomal Stability Studies (e.g., Human Liver Microsomes)
A comprehensive search of published scientific studies and databases did not yield specific data regarding the metabolic stability of this compound in human liver microsomes or other microsomal preparations. Consequently, quantitative values such as half-life (t½) or intrinsic clearance (CLint) for this specific compound are not available in the reviewed literature.
Cytochrome P450 (CYP) Isoform Inhibition (e.g., CYP3A4)
There is no specific information available in the scientific literature detailing the inhibitory effects of this compound on cytochrome P450 isoforms, including CYP3A4. Research studies providing IC₅₀ or Kᵢ values for this compound against major CYP enzymes could not be located.
Cell-Based Assays for Biological Activity
Evaluation of Cell Viability (e.g., HEK293, IMR-32, HEPG2)
No published studies were found that specifically evaluate the cytotoxic effects or the impact on cell viability of this compound in HEK293, IMR-32, or HEPG2 cell lines. Therefore, data on cell viability percentages or cytotoxic concentrations (e.g., CC₅₀) for this compound are not available.
Functional Assays in Relevant Cell Lines
While the class of naphthyloxyalkylpiperidines has been investigated in various functional assays, particularly in relation to sigma receptors, no specific functional assay data for this compound in any relevant cell line has been reported in the reviewed literature.
Preclinical in Vivo Pharmacological Evaluation in Animal Models
Assessment of Anticonvulsant Efficacy
There is no available data from in vivo animal studies to assess the anticonvulsant properties of 1-[5-(2-naphthyloxy)pentyl]piperidine.
Electrically Induced Seizure Models (e.g., Maximal Electroshock Seizure (MES))
No studies documenting the effects of this compound in the maximal electroshock seizure (MES) model were found. This model is a primary screen for anticonvulsant drugs, and the absence of data indicates that the compound has likely not been evaluated in this context or the results have not been published.
Chemically Induced Seizure Models (e.g., Pentylenetetrazole (PTZ), Strychnine)
There is a lack of published research on the efficacy of this compound in chemically induced seizure models, such as those using pentylenetetrazole (PTZ) or strychnine. These tests are crucial for characterizing the mechanism of action of potential anticonvulsant agents, and the absence of such data precludes any analysis.
Psychomotor Seizure Models (e.g., 6-Hz)
No information is available regarding the evaluation of this compound in the 6-Hz psychomotor seizure model, a test used to identify drugs effective against therapy-resistant partial seizures.
Evaluation of Analgesic Properties
Similarly, the analgesic potential of this compound has not been reported in the scientific literature.
Acute Pain Models (e.g., Formalin Test, Tail Flick)
There are no published findings on the activity of this compound in standard acute pain models like the formalin test or the tail-flick test. These assays are fundamental in the initial screening for analgesic compounds.
Neuropathic Pain Models (e.g., Chronic Constriction Injury (CCI))
No data exists on the effects of this compound in neuropathic pain models, such as the chronic constriction injury (CCI) model. This indicates that its potential efficacy in treating chronic, nerve-damage-related pain has not been investigated or documented.
Preclinical In Vivo Pharmacological Evaluation of this compound: A Review of Available Evidence
Therefore, it is not possible to provide a detailed article with research findings and data tables on the following topics as requested:
Modulation of Central Nervous System Functions
Assessment of Motor Coordination (e.g., Rotarod Test)
The absence of information in these areas suggests that this compound may not have been subjected to these specific preclinical tests, or that the results of any such studies have not been published in accessible scientific literature.
General Context of Related Research Areas
While no data exists for the specific compound , the requested experimental models are standard in neuropharmacology for evaluating the potential of new chemical entities.
Scopolamine-Induced Memory Deficit Models: Scopolamine is a muscarinic receptor antagonist that induces transient cognitive deficits in animals, mimicking some aspects of dementia. nist.gov This model is widely used to screen for compounds with potential nootropic or anti-amnesic effects. nist.gov A compound's ability to reverse or attenuate scopolamine-induced impairments in tasks like the Y-maze or Morris water maze suggests pro-cognitive properties. nist.gov
Dipsogenia Models: These models are used to study the regulation of thirst and drinking behavior, which can be modulated by various central nervous system pathways. They are employed to investigate the effects of compounds on fluid intake and the underlying neural mechanisms.
Rotarod Test: This is a common behavioral test to assess motor coordination, balance, and motor learning in rodents. The test involves placing an animal on a rotating rod and measuring the time until it falls off. A compound's effect on rotarod performance can indicate potential motor impairments or enhancements.
Although these methodologies are well-established, their application to this compound has not been documented in the available scientific record.
Mechanistic Investigations of Biological Activity
Elucidation of Receptor-Mediated Signaling Pathways (e.g., G-protein coupling, second messenger systems)
The interaction of 1-[5-(2-naphthyloxy)pentyl]piperidine with G-protein coupled receptors (GPCRs) remains an area requiring dedicated investigation. GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling. nih.gov The piperidine (B6355638) moiety is a common structural feature in ligands that target various GPCRs, including histamine (B1213489) and sigma receptors. unict.it For instance, certain piperidine derivatives have been identified as dual-acting ligands for the histamine H3 receptor, a GPCR, and the sigma-1 receptor. unict.it The histamine H3 receptor's activity is mediated through G-protein coupling to regulate neurotransmission. unict.it
Future research on this compound would need to employ receptor binding assays to identify its specific molecular targets. Subsequent studies could then explore its functional activity at these receptors, determining whether it acts as an agonist, antagonist, or allosteric modulator. Techniques such as GTPγS binding assays and measurements of second messenger levels (e.g., cAMP, inositol phosphates, or intracellular calcium) would be essential to delineate the specific G-protein signaling pathways activated or inhibited by this compound.
Neurotransmitter Release and Modulation Studies (e.g., Histamine, GABA, Serotonin (B10506), Norepinephrine)
The potential of this compound to modulate the release of key neurotransmitters is a critical aspect of its mechanistic profile that warrants further study.
Histamine: The structural similarity of the piperidine core to known histamine H3 receptor ligands suggests a potential role in modulating histamine release. unict.it H3 receptors act as autoreceptors and heteroreceptors in the central nervous system, and their modulation can impact the release of histamine and other neurotransmitters. unict.it
GABA: Some piperidine-containing compounds, such as piperine, have been shown to modulate the function of γ-aminobutyric acid type A (GABA-A) receptors. nih.gov This modulation can lead to effects such as anxiolysis, sedation, and anticonvulsant activity. nih.gov Investigating whether this compound interacts with GABA-A receptors would be a valuable avenue of research.
Serotonin and Norepinephrine: The serotonergic and noradrenergic systems are significant targets for many centrally acting drugs. The 5-HT system, for example, can tonically modulate the firing activity of noradrenergic neurons. nih.gov Studies on various piperidine derivatives have explored their effects on serotonin receptors and transporters. nih.gov Determining if this compound has any affinity for serotonin or norepinephrine receptors or transporters would be crucial in understanding its potential neurological effects.
Ion Channel Modulation (e.g., Na+ channels)
The effect of this compound on ion channel function, particularly voltage-gated sodium (Na+) channels, has not been reported. Na+ channels are fundamental for the generation and propagation of action potentials in excitable cells, and their modulation can have significant physiological effects. nih.gov Various drugs are known to exert their effects by blocking Na+ channels. nih.gov Electrophysiological studies, such as patch-clamp experiments on cultured neurons or other relevant cell types, would be necessary to ascertain whether this compound has any inhibitory or modulatory activity on sodium channels or other ion channels.
Investigation of Synergistic Effects with Other Pharmacological Agents (e.g., Antiepileptic Drugs, Morphine)
The potential for synergistic interactions between this compound and other pharmacological agents is another important area for future research.
Antiepileptic Drugs: Some compounds have demonstrated synergistic (supra-additive) interactions with conventional antiepileptic drugs like valproic acid in preclinical models of seizures. nih.gov Should this compound exhibit any anticonvulsant properties, isobolographic analysis could be employed to determine if it acts synergistically with existing antiepileptic medications. nih.gov
Morphine: The interaction between various compounds and opioids like morphine is of significant clinical interest. The pharmacokinetics and pharmacodynamics of morphine can be influenced by other drugs. nih.gov For example, the efflux transporter P-glycoprotein can limit the entry of morphine into the brain, and some opioids can act as inhibitors of this transporter. nih.gov Investigating whether this compound affects morphine's metabolism, transport, or analgesic efficacy could reveal potential applications or contraindications in pain management.
Structure Activity Relationship Sar Studies
Impact of Naphthyloxy Moiety Modifications
The large, aromatic surface of the naphthyloxy moiety is a crucial anchor for ligand-receptor binding. Modifications to this part of the molecule can significantly alter binding affinity and selectivity. Research on related antagonists has shown that the naphthalene (B1677914) ring system is not immutable. nih.gov For instance, in some series of potent antagonists, the naphthalene ring has been successfully replaced with other aromatic structures, such as a phenyl-1,2,3-triazole or an N-phenyl-amide, while maintaining biological activity. nih.gov The goal of such modifications is often to explore different binding interactions or to improve the physicochemical properties of the compound. nih.gov The design of analogs based on scaffolds like 1,4-naphthoquinone (B94277) has been a strategy to develop more potent compounds. nih.gov Studies on naphthalimide derivatives further underscore that various substitution patterns on the aromatic rings can enhance or diminish biological effects, highlighting the sensitivity of the target receptor to the electronic and steric profile of this region. researchgate.net
Role of the Pentyl Alkyl Chain Length and Branching
The five-carbon (pentyl) chain that links the naphthyloxy group to the piperidine (B6355638) ring plays a significant role in determining the compound's affinity for its receptor. The length of this alkyl spacer is often critical for optimal interaction. Studies on analogous compound series, such as aminoalkylindoles, have demonstrated that high affinity binding requires an alkyl chain of at least three carbons, with optimal activity observed with a five-carbon chain. nih.gov Lengthening the chain beyond this optimum, for example to a seven-carbon (heptyl) group, can lead to a dramatic decrease in binding affinity at both CB1 and CB2 receptors. nih.gov
This "cutoff" effect is a common phenomenon in SAR, where the binding pocket has a specific size limit. The non-linear relationship between alkyl chain length and biological activity has been observed in other classes of molecules as well. cirad.fr For instance, the membrane affinity and penetration of certain phenolic lipids increase with chain length up to a point, after which further lengthening causes a collapse in interaction. cirad.fr Research on various N-alkylmorpholine derivatives also confirms a clear link between the length of the alkyl chain and biological effect. chemrxiv.org In studies of biphenyloxy-alkyl derivatives, spacers of five and six carbons have been explored, indicating this range is frequently investigated for optimizing ligand positioning within the receptor. nih.gov
Table 1: Effect of N-1 Alkyl Chain Length on Receptor Binding in Analogous Systems Data generalized from studies on aminoalkylindole analogues.
| Alkyl Chain Length | Relative Binding Affinity | Reference |
|---|---|---|
| < 3 Carbons | Low | nih.gov |
| 3-4 Carbons | Moderate-High | nih.gov |
| 5 Carbons (Pentyl) | Optimal | nih.gov |
| 6 Carbons | Moderate-High | nih.gov |
Influence of Piperidine Ring Substitutions
The piperidine ring serves as a basic nitrogen-containing head group, which is often involved in key ionic or hydrogen-bonding interactions with the receptor. Substitutions on this ring can modulate a compound's affinity, selectivity, and pharmacokinetic properties. researchgate.net Introducing chiral scaffolds or substituents can enhance biological activity and selectivity. researchgate.net
In related antagonist systems, various modifications to the piperidine moiety have been explored. nih.gov These include simple alkyl-methyl groups as well as more complex, conformationally restricted bridged systems like nortropanes and isoquinuclidines. nih.gov Interestingly, in some cases, these significant structural changes resulted in only minor differences in binding affinity, suggesting a degree of tolerance in the receptor's binding pocket for this region of the molecule. nih.gov However, the choice of the heterocyclic ring itself is critical; replacing the piperidine with a piperazine (B1678402) ring, for example, has been shown to drastically alter the binding profile, significantly reducing affinity for certain sigma receptors while having less effect on histamine (B1213489) H3 receptor affinity. nih.gov This highlights that the piperidine moiety is a crucial structural feature for specific receptor interactions. nih.gov
Comparative Analysis with Piperidine Analogues and Related Heterocycles
Direct comparisons have been made between piperidine and azepane derivatives in closely related series. For example, in a series of biphenyloxy-alkyl compounds, both the piperidine and azepane analogs demonstrated high affinity for the histamine H3 receptor. nih.gov Specifically, 1-(5-(4-phenylphenoxy)pentyl)piperidine showed a high affinity (Ki=25nM), and the corresponding azepane analog, 1-(5-(4-phenylphenoxy)pentyl)azepane, also displayed potent affinity (Ki=34nM). nih.gov This indicates that for this particular scaffold and target, the receptor can accommodate the slightly larger and more flexible seven-membered azepane ring.
In other systems, replacing piperidine with a structurally rigid quinuclidine (B89598) moiety, which constrains the ring in a boat-like conformation, was found to maintain good binding affinity. nih.gov The exploration of smaller rings, such as pyrrolidine, has also been part of SAR studies to understand the optimal size and geometry of the heterocyclic head group. nih.gov
Table 2: Comparative Affinity of Piperidine and Azepane Analogues Data from a study on biphenyloxy-alkyl derivatives targeting the hH3R.
| Compound | Heterocycle | Affinity (Ki) | Reference |
|---|---|---|---|
| 1-(5-(4-phenylphenoxy)pentyl)piperidine | Piperidine | 25 nM | nih.gov |
Design Principles for Optimized Ligands
The design of optimized ligands based on the 1-[5-(2-naphthyloxy)pentyl]piperidine scaffold relies on principles derived from SAR studies and computational methods. nih.gov Ligand-based drug design is a key approach when the three-dimensional structure of the receptor is unknown. nih.govnih.gov This strategy uses the knowledge of active molecules to build pharmacophore models, which define the essential steric and electronic features required for binding. nih.gov
Key design principles for this chemical series include:
Maintaining the Aromatic Anchor: The naphthyl group, or a suitable bioisostere, is essential for providing a large hydrophobic surface for interaction. nih.govresearchgate.net
Optimizing the Linker: The pentyl chain appears to be an optimal length for spanning the distance between the aromatic anchor and the basic head group in many related systems. nih.gov Any new designs should consider that both shorter and longer chains may reduce activity.
Fine-Tuning the Basic Head: While the piperidine ring is effective, SAR data suggests that other heterocycles like azepane may be well-tolerated and could be used to fine-tune properties. nih.gov However, drastic changes, such as switching to piperazine, can negatively impact selectivity and affinity. nih.gov
Utilizing Conformational Constraint: Introducing rigid elements, such as bridged ring systems, can lock the molecule into a more receptor-relevant conformation. nih.gov This can provide indirect information about the shape of the binding pocket and lead to the design of more potent ligands. nih.gov
Computational Modeling: Quantitative structure-activity relationship (QSAR) models can be developed to predict the activity of newly designed compounds, helping to prioritize which molecules to synthesize and test. nih.gov These models often highlight the importance of steric and hydrophobic properties for biological activity. nih.gov
By integrating these principles, medicinal chemists can rationally design new analogs of this compound with potentially improved potency, selectivity, and drug-like properties.
Future Research Directions and Therapeutic Potential
Development of Novel Analogues with Enhanced Affinity and Selectivity
A primary avenue for future research involves the rational design and synthesis of novel analogues to enhance binding affinity and selectivity for specific biological targets, such as sigma (σ) receptors. The development of phenoxyalkylpiperidines has shown that subtle structural modifications can dramatically influence receptor interaction. For instance, research on related series has demonstrated that the introduction of a 4-methyl substituent on the piperidine (B6355638) ring can confer optimal interaction with the σ1 receptor. uniba.it
Further modifications, such as altering the length of the alkyl linker or substituting the phenoxy group, have also yielded significant changes in binding affinity. Studies on related compounds showed that elongating an oxyethylene linker to an oxypropylene one led to a more than 10-fold increase in σ1 receptor affinity in certain derivatives. uniba.it Similarly, comparing p-chloro and p-methoxy substituents on the phenoxy ring revealed that the more hydrophobic chlorine atom could be more beneficial for σ1 affinity, especially when the piperidine nitrogen is sterically hindered. uniba.it
Future work will likely explore a matrix of modifications to the 1-[5-(2-naphthyloxy)pentyl]piperidine core, including:
Introducing various substituents on the piperidine and naphthalene (B1677914) rings to probe specific receptor-ligand interactions.
Altering the length and rigidity of the pentyl linker to optimize the spatial orientation of the pharmacophoric elements.
Synthesizing conformationally constrained analogues, such as bridged piperidines, to lock the molecule into a receptor-preferred conformation, a strategy that has proven successful for other piperidine-based ligands. nih.govresearchgate.net
The following interactive table details binding affinity data for representative phenoxyalkylpiperidine analogues, illustrating the impact of structural changes on σ1 receptor affinity.
| Compound Analogue Structure | Key Structural Features | σ1 Receptor Affinity (Ki, nM) | Reference |
|---|---|---|---|
| 1-[2-(4-chlorophenoxy)ethyl]-4-methylpiperidine | 4-Methylpiperidine, p-Chloro, C2 Linker | 1.18 | uniba.it |
| 1-[2-(4-methoxyphenoxy)ethyl]-4-methylpiperidine | 4-Methylpiperidine, p-Methoxy, C2 Linker | 0.89 | uniba.it |
| 1-[3-(4-chlorophenoxy)propyl]-2,6-dimethylpiperidine | 2,6-Dimethylpiperidine, p-Chloro, C3 Linker | 4.43 | uniba.it |
| 1-[2-(4-chlorophenoxy)ethyl]-2,6-dimethylpiperidine | 2,6-Dimethylpiperidine, p-Chloro, C2 Linker | 59.4 | uniba.it |
Exploration of Multi-Target Directed Ligands
Complex multifactorial diseases, such as Alzheimer's disease (AD), have prompted a shift from the "one-target, one-drug" paradigm to the development of Multi-Target Directed Ligands (MTDLs). nih.gov MTDLs are single chemical entities designed to modulate multiple biological targets involved in the disease pathology. The this compound scaffold is an excellent candidate for MTDL development due to its inherent ability to interact with targets implicated in neurodegeneration, including sigma receptors and cholinesterases. nih.govsigmaaldrich.cn
Future research will focus on strategically hybridizing this core structure with other pharmacophores to create novel MTDLs. For example, by integrating moieties known to inhibit acetylcholinesterase (AChE), new analogues could simultaneously address the cholinergic deficit and sigma-receptor-mediated neuroprotection. nih.govnih.gov Research into other piperidine-based compounds has successfully produced MTDLs that inhibit AChE, butyrylcholinesterase (BuChE), and beta-secretase-1 (BACE1), demonstrating the viability of this approach. nih.govsigmaaldrich.cn The design of such molecules from the this compound template could yield potent, next-generation therapeutics for Alzheimer's disease. nih.gov
Advanced Preclinical Animal Model Studies for Specific Disease States (e.g., Neurodegenerative Disorders)
Translating in vitro findings into in vivo efficacy is a critical step. Future research must involve rigorous testing of this compound and its optimized analogues in advanced preclinical animal models of neurodegenerative disorders. nih.gov While in vitro assays establish target engagement, animal models are essential for evaluating the compound's effect on complex pathophysiology and behavior. nih.gov
Relevant models for this research include:
Pharmacological Models of Amnesia: Scopolamine-induced amnesia in rats or mice is a common model for assessing pro-cognitive and anti-amnesic effects. nih.gov Piperidine derivatives have already demonstrated the ability to improve memory and cognition in this model, providing a strong rationale for testing new analogues. nih.gov
Transgenic Models: For diseases like Alzheimer's, transgenic mouse models such as the APP/PS1 or 5XFAD, which develop amyloid plaques and cognitive deficits, are indispensable. mdpi.com These models allow for the evaluation of a compound's ability to modify core disease pathology over time. mdpi.com
Toxin-Induced Models: Models like MPTP-induced neurodegeneration for Parkinson's disease can help assess the neuroprotective potential of new compounds. nih.govmdpi.com
"Seeded" Models: The intracerebral injection of pathological protein aggregates (e.g., Aβ or tau) can model the prion-like spread of pathology in the brain, offering a platform to test agents that may halt disease progression. nih.gov
These studies will be crucial for establishing a compound's therapeutic potential and providing the necessary data to justify advancement toward clinical development.
Innovative Synthetic Approaches for Derivative Libraries
The efficient generation of diverse chemical libraries is fundamental to structure-activity relationship (SAR) studies and the discovery of lead compounds. Future efforts will benefit from innovative and robust synthetic strategies to create libraries of this compound derivatives. Modern organic synthesis offers several powerful routes to the piperidine core. nih.gov
Key synthetic approaches that can be leveraged include:
Hydrogenation of Pyridine (B92270) Precursors: A common and effective method involves the catalytic hydrogenation of corresponding substituted pyridine precursors to yield the saturated piperidine ring. nih.gov
Multi-Component Reactions: These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step, offering an efficient way to generate diversity.
Intramolecular Cyclization: Strategies such as intramolecular hydroamination or reductive amination of linear amino-aldehydes or ketones can be employed to form the piperidine ring with high stereocontrol. nih.gov
A general approach to a derivative library would involve the reaction of various substituted 2-naphthols with a dihaloalkane of variable length, followed by coupling with a diverse set of commercially available or synthesized piperidines. This modular approach allows for systematic variation of all three key components of the molecule: the naphthalene head, the alkyl linker, and the piperidine tail.
Integration of Omics Data for Systems Pharmacology Insights
To move beyond a single-target view and understand the full biological impact of this compound and its analogues, future research should integrate systems pharmacology approaches. By using "omics" technologies (e.g., transcriptomics, proteomics, metabolomics), researchers can obtain an unbiased, network-level view of a compound's mechanism of action.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[5-(2-naphthyloxy)pentyl]piperidine, and how can reaction yields be optimized?
- Methodological Answer : Start with nucleophilic substitution of 2-naphthol with 1,5-dibromopentane to form 5-(2-naphthyloxy)pentyl bromide. React this intermediate with piperidine under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base (e.g., K₂CO₃) to facilitate alkylation. Optimize yields by varying reaction time (12–24 hrs), temperature (60–80°C), and stoichiometric ratios (1:1.2 piperidine:intermediate). Monitor progress via TLC or HPLC .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm proton/carbon environments (e.g., naphthyl aromatic protons at δ 7.2–8.3 ppm, piperidine N–CH₂ at δ 2.3–2.8 ppm).
- Mass spectrometry (ESI-MS or GC-MS) for molecular ion verification (expected [M+H]⁺: ~314.4 g/mol).
- HPLC with UV detection (λ = 254 nm) to assess purity (>95%). Validate methods using reference standards from PubChem or EPA DSSTox .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation.
- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation.
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental release .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, incubation time, dosage). Use positive controls (e.g., doxorubicin for cytotoxicity).
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to target receptors (e.g., GPCRs, kinases). Validate with in vitro IC₅₀ assays.
- Meta-Analysis : Aggregate data from PubChem, Reaxys, and EPA DSSTox to identify trends in structure-activity relationships (SAR) .
Q. What experimental design principles ensure reproducibility in studying the compound’s pharmacokinetic properties?
- Methodological Answer :
- Between-Subjects Design : Use separate cohorts for control (vehicle-only) and test groups (n ≥ 6) to minimize cross-effects.
- Dose-Response Curves : Administer this compound at 0.1–100 µM concentrations. Measure plasma half-life (t₁/₂) via LC-MS/MS.
- Blinding : Assign coded samples to avoid bias in data collection. Include a sham group for behavioral studies .
Q. How can impurity profiles of this compound be analyzed and minimized during scale-up synthesis?
- Methodological Answer :
- Chromatographic Analysis : Use UPLC-PDA to detect byproducts (e.g., unreacted naphthol, alkylation side products).
- Process Optimization : Implement gradient recrystallization (ethanol/water) or column chromatography (silica gel, hexane/EtOAc) for purification.
- Quality Control : Follow ICH Q3A guidelines to limit impurities to <0.15% w/w. Validate batches using certified reference materials .
Q. What computational strategies predict the compound’s interactions with cytochrome P450 enzymes?
- Methodological Answer :
- In Silico Metabolism Prediction : Use tools like PISTACHIO or REAXYS to identify potential metabolic sites (e.g., piperidine N-dealkylation, naphthyl hydroxylation).
- CYP450 Inhibition Assays : Incubate the compound with human liver microsomes and CYP isoform-specific substrates (e.g., CYP3A4: midazolam). Quantify metabolite formation via LC-MS .
Q. How should researchers design assays to evaluate the compound’s effect on neurotransmitter pathways?
- Methodological Answer :
- In Vitro Electrophysiology : Patch-clamp recordings on HEK293 cells expressing human serotonin (5-HT₃) or dopamine (D₂) receptors.
- Behavioral Models : Use rodent forced swim tests (FST) for antidepressant activity. Administer 10 mg/kg i.p. and compare immobility time vs. fluoxetine controls.
- Biochemical Validation : Measure cAMP levels (ELISA) or Ca²⁺ flux (Fluo-4 AM dye) in primary neuronal cultures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
